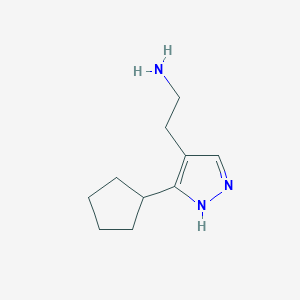
2-(5-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine
Overview
Description
Compounds with a pyrazole core, like the one in your compound, are often used in the development of pharmaceuticals and agrochemicals due to their diverse biological activities . The cyclopentyl group attached to the pyrazole ring could potentially influence the lipophilicity of the compound, which in turn could affect its biological activity .
Molecular Structure Analysis
The molecular structure of your compound would consist of a pyrazole ring attached to a cyclopentyl group and an ethanamine group . The presence of nitrogen in the pyrazole ring could potentially allow for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would be influenced by its molecular structure. The presence of the pyrazole ring could contribute to its polarity, while the cyclopentyl group could affect its lipophilicity .Scientific Research Applications
Chemistry and Synthesis
Pyrazole derivatives, like 2-(5-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine, are crucial in the synthesis of heterocyclic compounds. These compounds serve as building blocks for creating a wide range of heterocycles, including pyrazolo-imidazoles, thiazoles, and various spiropyrans, due to their reactivity and structural diversity. The unique reactivity of such derivatives facilitates the synthesis of these heterocycles under mild conditions, expanding their applicability in creating novel compounds with potential therapeutic and industrial applications (Gomaa & Ali, 2020).
Pharmacological Potential
Research on pyrazoline derivatives, which share a core structure with 2-(5-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine, indicates their potential as anticancer agents. These compounds are recognized for their broad biological effects, with many synthesized pyrazoline derivatives exhibiting significant anticancer activity. This opens avenues for their use in developing new therapeutic agents targeting various cancers, highlighting the importance of pyrazole-based compounds in medicinal chemistry (Ray et al., 2022).
Neurodegenerative Disease Research
Pyrazoline-containing compounds are also investigated for their applications in treating neurodegenerative disorders. Their structural stability and diversity allow for the development of compounds with neuroprotective properties. These properties are particularly relevant in treating diseases like Alzheimer's and Parkinson's, where pyrazolines have shown potential in inhibiting key enzymes involved in disease progression. The research in this area is vital for developing new drugs targeting neurodegenerative diseases, demonstrating the versatility of pyrazoline derivatives in therapeutic applications (Ahsan et al., 2022).
Future Directions
properties
IUPAC Name |
2-(5-cyclopentyl-1H-pyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-6-5-9-7-12-13-10(9)8-3-1-2-4-8/h7-8H,1-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSXPGBIFQQQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=NN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine](/img/structure/B1470147.png)

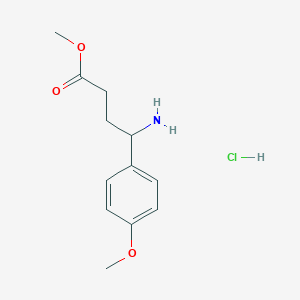
![2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B1470156.png)

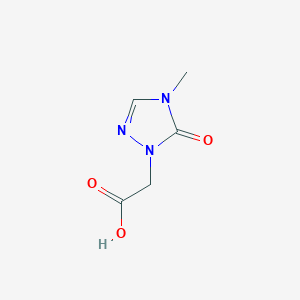
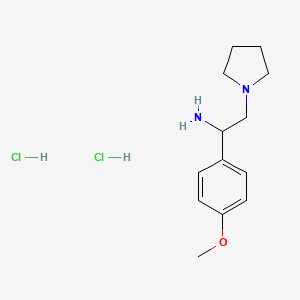
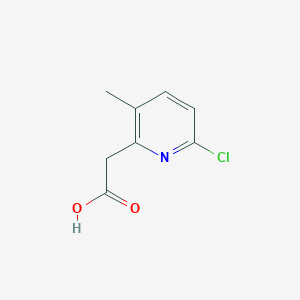
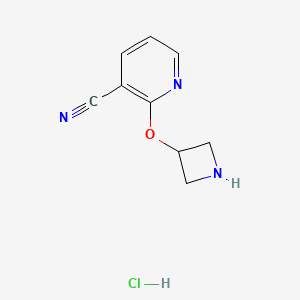
![2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1470164.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid](/img/structure/B1470165.png)
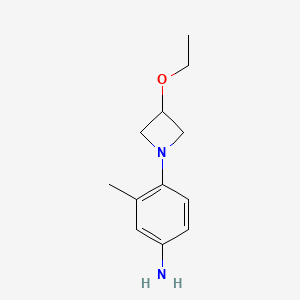
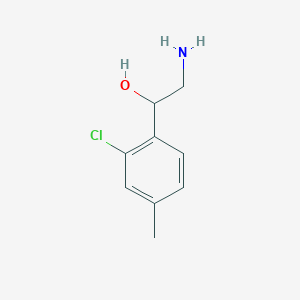
![{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470169.png)